2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
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Description
2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H9Cl2FN2O and its molecular weight is 359.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods to synthesize and characterize pyridine derivatives, providing foundational insights for studying similar compounds like 2-(2,3-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile. These studies involve confirming molecular structures through various techniques, including X-ray diffraction and spectroscopic analysis, which are critical for understanding the chemical behavior and potential applications of these compounds (Zedan, El-Taweel, & El-Menyawy, 2020), (Moustafa & Girgis, 2007).
Optical and Electronic Applications
The optical and electronic properties of pyridine derivatives have been explored, indicating their potential in photonic and electronic device applications. For instance, studies on pyrazolo[4,3-b]pyridine derivatives revealed their utility in fabricating heterojunctions and as photosensors, highlighting their indirect allowed optical energy gaps and specific conduction mechanisms (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological Activities
Research into pyridine scaffolds has demonstrated their biological significance, with compounds exhibiting antimicrobial, anticancer, and potential enzyme inhibition properties. This underscores the versatility of pyridine derivatives in medicinal chemistry, suggesting areas where this compound could be relevant (Sroor, 2019), (Flefel et al., 2018).
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-14-2-1-3-16(17(14)20)24-18-12(10-22)6-9-15(23-18)11-4-7-13(21)8-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXMELOBGYSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.